Bilorphin was first isolated from the fungal species Penicillium sp. MST-MF667, which was initially reported as P. bilaii. The extraction process involved solvent partitioning followed by reversed-phase high-performance liquid chromatography (HPLC), leading to the identification of bilorphin and its analogs. In terms of classification, bilorphin is categorized under synthetic peptides with opioid activity, specifically targeting the μ-opioid receptor.
The synthesis of bilorphin primarily employs solid-phase peptide synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This method allows for efficient assembly of peptide chains with minimal loss of material:
The entire process is monitored through mass spectrometry and analytical HPLC to ensure the correct assembly and purity of the synthesized peptide .
Bilorphin's molecular structure consists of four amino acids arranged in a specific sequence that contributes to its biological activity. The unique alternating sequence of amino acids (LDLD) enhances its interaction with opioid receptors:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of bilorphin during synthesis .
Bilorphin undergoes various chemical reactions typical of peptide compounds:
These reactions are critical for understanding the pharmacodynamics and potential therapeutic applications of bilorphin .
Bilorphin acts primarily as an agonist at the μ-opioid receptor, which plays a crucial role in mediating pain relief and other opioid effects:
These properties are essential for formulating bilorphin into usable pharmaceutical products .
Bilorphin's primary applications lie within pharmacology and medicinal chemistry:
Ongoing research aims to further elucidate its pharmacological profile and optimize its therapeutic potential .
The ongoing opioid public health crisis, characterized by soaring rates of addiction, overdose fatalities, and inadequate chronic pain management, underscores the critical limitations of classical opioid therapeutics. Conventional opioids such as morphine, fentanyl, and oxycodone target the mu-opioid receptor (mu opioid receptor) but activate multiple downstream signaling pathways indiscriminately. This non-selective activation leads to effective analgesia but simultaneously induces severe adverse effects, including respiratory depression, constipation, tolerance, and dependence. The National Institutes of Health Helping to End Addiction Long-Term Initiative emphasizes that over 25 million adults in the United States suffer from chronic pain, yet existing opioids pose unacceptable risks due to their mechanism of action [3]. The high mortality linked to prescribed and illicit opioids—exceeding 160,000 deaths in the United States in 2021–2022—stems partly from respiratory suppression, which constrains clinical dosing and escalates overdose risk during tolerance development [7] [9].
Table 1: Limitations of Classical Opioid Therapeutics
| Adverse Effect | Mechanistic Cause | Clinical Consequence |
|---|---|---|
| Respiratory Depression | mu opioid receptor activation in brainstem | Dose limitation; overdose mortality |
| Tolerance & Dependence | β-Arrestin recruitment; receptor internalization | Dose escalation; addiction risk |
| Gastrointestinal Dysfunction | mu-2 receptor-mediated reduced motility | Constipation; reduced quality of life |
| Opioid-Induced Hyperalgesia | Maladaptive neuroplasticity | Worsening pain sensitivity; treatment failure |
These limitations arise because classical opioids are "balanced agonists," equally activating G protein signaling (mediating analgesia) and β-arrestin pathways (linked to adverse effects). For example, morphine-induced respiratory depression involves mu opioid receptor activation in the brainstem's respiratory centers, while constipation results from mu-2 receptor activity in the gastrointestinal tract [2] [4]. The urgent need for analgesics dissociating therapeutic efficacy from side effects has driven research into biased mu opioid receptor ligands [1] [7].
The biased signaling paradigm in G protein-coupled receptor pharmacology posits that ligands can stabilize distinct receptor conformations, preferentially activating specific intracellular signaling cascades over others. For mu opioid receptor, this involves selective engagement of G protein pathways versus β-arrestin recruitment. Upon activation, mu opioid receptor couples to inhibitory Gαi/o proteins, dissociating them into Gα and Gβγ subunits. The Gα subunit inhibits adenylate cyclase, reducing cyclic adenosine monophosphate production, while Gβγ subunits modulate ion channels:
Conversely, β-arrestin recruitment follows mu opioid receptor phosphorylation by G protein-coupled receptor kinases. β-Arrestin binding terminates G protein signaling and triggers receptor internalization via clathrin-coated pits. Additionally, it activates mitogen-activated protein kinase pathways (e.g., extracellular signal–regulated kinases 1 and 2), implicated in tolerance, respiratory depression, and gastrointestinal dysmotility [4] [6].
Critically, biased agonists exploit this dichotomy by favoring G protein coupling. For instance, genetic deletion of β-arrestin-2 in mice enhances morphine analgesia while reducing constipation and respiratory suppression [4] [8]. However, recent studies challenge the simplistic view that β-arrestin solely causes side effects. For example, effective β-arrestin-3 engagement by methadone correlates with reduced tolerance compared to morphine, suggesting nuanced roles of arrestins [8].
Bilorphin emerged from structure-activity relationship studies aimed at optimizing peptide-based mu opioid receptor agonists for maximal G protein bias. As a derivative of endogenous endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), Bilorphin incorporates strategic modifications to its peptide backbone to enhance enzymatic stability, membrane permeability, and functional selectivity. The design rationale centers on three pillars:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6